molecular formula C18H20N2O2 B3867275 2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide

2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide

Cat. No.: B3867275
M. Wt: 296.4 g/mol
InChI Key: BBVCUZVPSMRBAT-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the acetamide moiety, and another phenyl group attached to the carbon atom of the propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with phenylpropan-2-amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group structure but different functional groups.

    2-phenyl-2-propanol: A compound with a phenyl group attached to a secondary alcohol.

    N-phenylacetamide: A simpler amide with a single phenyl group.

Uniqueness

2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual phenyl groups and amide linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(12-15-8-4-2-5-9-15)19-18(22)20-17(21)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVCUZVPSMRBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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